N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide
Description
Properties
CAS No. |
61588-70-3 |
|---|---|
Molecular Formula |
C22H18N4O |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(4,5-diphenyltriazol-1-yl)-4-methylbenzamide |
InChI |
InChI=1S/C22H18N4O/c1-16-12-14-19(15-13-16)22(27)24-26-21(18-10-6-3-7-11-18)20(23-25-26)17-8-4-2-5-9-17/h2-15H,1H3,(H,24,27) |
InChI Key |
IGGWULINUIHVQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.
Substitution with Diphenyl Groups: The diphenyl groups are introduced through a substitution reaction, where phenyl groups are attached to the triazole ring.
Attachment of the Methylbenzamide Moiety: The final step involves the coupling of the triazole derivative with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted triazole derivatives.
Scientific Research Applications
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used as a probe to investigate biological pathways and molecular interactions.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for combinatorial chemistry.
Mechanism of Action
The mechanism of action of N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s triazole ring and diphenyl groups facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Triazole-Linked Benzamide Derivatives
Triazole-benzamide hybrids are widely studied for their structural diversity and bioactivity. Key analogs include:
Key Observations :
Pyrazoline-Linked Acyl Thiourea Derivatives
Pyrazoline-benzamide hybrids () share the 4-methylbenzamide motif but differ in their heterocyclic core:
| Compound (ID) | Substituents on Pyrazoline | Yield (%) | Melting Point (°C) | Bioactivity |
|---|---|---|---|---|
| 5k | 4-Chlorophenyl, thiourea | 70 | 215–217 | Antimicrobial |
| 5l | 4-Fluorophenyl, thiourea | 65 | 220–222 | Urease inhibition |
| 5m | 4-Fluorophenyl, phenyl | 71 | 180–182 | α-Glucosidase inhibition |
| 5n | 4-Bromophenyl, 4-fluorophenyl | 70 | 195–197 | Amylase inhibition |
Key Observations :
- Pyrazoline derivatives exhibit lower melting points (180–222°C) compared to rigid triazole-benzamides, likely due to reduced aromatic stacking .
- Substituents like chlorine and fluorine enhance bioactivity (e.g., antimicrobial, enzyme inhibition) but reduce yields (65–71%) due to synthetic complexity .
HDAC Inhibitors with Benzamide Moieties
Benzamide-based HDAC inhibitors () highlight the role of substituents in biological activity:
| Compound | Structure | HDAC1 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Selectivity |
|---|---|---|---|---|
| 109 | N-(6-(2-Aminophenylamino)-6-oxohexyl)-4-methylbenzamide | 8.2 | 9.1 | Dual inhibitor |
| 136 | N-(6-(2-Amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide | 450 | 320 | HDAC3-preferring |
| 3 | N1-(4-Aminobiphenyl-3-yl)-N7-phenylheptanediamide | 12 | >10,000 | HDAC1-selective |
Key Observations :
Crystallographic and Hydrogen-Bonding Features
The crystal structure of N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide () reveals:
- Dihedral Angle : 84.21° between triazole and benzamide planes, enabling dense packing.
- Hydrogen Bonds : N–H⋯O, N–H⋯S, and C–H⋯S interactions stabilize a layered structure parallel to the b-c plane.
- Aromatic Stacking : Centroid distances of 3.3330 Å enhance stability .
In contrast, triazole derivatives in –9 lack sulfur-mediated interactions, relying instead on van der Waals forces and π-π stacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
